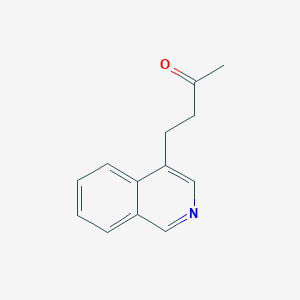![molecular formula C16H17NO4 B2534254 ラセミ体-(2R,3R)-3-{[(ベンジルオキシ)カルボニル]アミノ}ビシクロ[2.2.1]ヘプタ-5-エン-2-カルボン酸 CAS No. 1909301-33-2](/img/structure/B2534254.png)
ラセミ体-(2R,3R)-3-{[(ベンジルオキシ)カルボニル]アミノ}ビシクロ[2.2.1]ヘプタ-5-エン-2-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rac-(2r,3r)-3-{[(Benzyloxy)carbonyl]amino}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is an intriguing organic compound featuring a bicyclic framework. Characterized by its structural complexity, it has various functional groups, which enable its wide array of chemical behavior and applications.
科学的研究の応用
Chemistry
Synthetic Intermediates: : Used in the synthesis of complex organic molecules.
Chiral Resolution Studies: : Important in developing methods for the separation of racemic mixtures.
Biology
Enzyme Inhibition: : Acts as a potential inhibitor for specific enzymes due to its structural analogy with natural substrates.
Medicine
Drug Design: : Its derivatives are studied for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Polymerization Catalyst: : Used in the synthesis of high-performance polymers and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(2r,3r)-3-{[(Benzyloxy)carbonyl]amino}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves several organic synthesis techniques. The main steps include:
Formation of the Bicyclo[2.2.1]heptane Core: : Utilizing Diels-Alder cycloaddition reaction where a diene and a dienophile form the bicyclic system.
Introduction of Carboxyl and Amino Groups: : Through selective oxidation and subsequent amine functional group protection strategies.
Incorporation of the Benzyloxycarbonyl Group: : Usually achieved via carbobenzoxy (Cbz) chloride in the presence of a base to protect the amino group.
Industrial Production Methods
On an industrial scale, the methods remain similar but are optimized for large-scale efficiency:
Optimization of Reaction Conditions: : Controlled temperature, pressure, and pH to maximize yield.
Use of Catalysts: : Application of appropriate catalysts to speed up reactions and improve selectivity.
Automation and Continuous Flow Techniques: : Enhance reproducibility and scalability of the process.
化学反応の分析
Types of Reactions
Rac-(2r,3r)-3-{[(Benzyloxy)carbonyl]amino}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes a variety of chemical reactions:
Oxidation: : Conversion to ketones or aldehydes using oxidizing agents like PCC or DMP.
Reduction: : Reduction of the carboxyl group to alcohol using reducing agents like LiAlH₄.
Substitution Reactions: : Nucleophilic substitution at the benzyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: : PCC (Pyridinium chlorochromate) in dichloromethane at room temperature.
Reduction: : LiAlH₄ in dry ether or THF under inert atmosphere.
Substitution: : Nucleophiles such as amines or thiols in aprotic solvents like DMF.
Major Products
From these reactions, the primary products include:
Oxidation: : Formation of aldehyde derivatives.
Reduction: : Formation of corresponding alcohols.
Substitution: : Creation of various substituted benzyl derivatives.
作用機序
The action of Rac-(2r,3r)-3-{[(Benzyloxy)carbonyl]amino}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid primarily involves interaction with specific molecular targets:
Enzyme Binding: : The compound may mimic natural substrates, fitting into enzyme active sites and inhibiting their activity.
Pathways Involved: : Influences various biochemical pathways, including those related to inflammation and cell proliferation.
類似化合物との比較
Rac-(2r,3r)-3-{[(Benzyloxy)carbonyl]amino}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique in its structure compared to other bicyclo[2.2.1]heptane derivatives due to the presence of the benzyloxycarbonyl group.
Similar Compounds
Bicyclo[2.2.1]heptane-2-carboxylic acid: : Lacks the benzyloxycarbonyl group, leading to different reactivity and applications.
3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid: : Similar structure but without the benzyloxycarbonyl group, affecting its biological activity.
特性
IUPAC Name |
(2S,3S)-3-(phenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c18-15(19)13-11-6-7-12(8-11)14(13)17-16(20)21-9-10-4-2-1-3-5-10/h1-7,11-14H,8-9H2,(H,17,20)(H,18,19)/t11?,12?,13-,14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRPAZJZBQTEPY-HOAMVYINSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2C=CC1[C@@H]([C@H]2C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
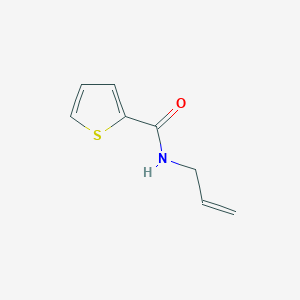
![4-[bis(2-methoxyethyl)sulfamoyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide](/img/structure/B2534172.png)
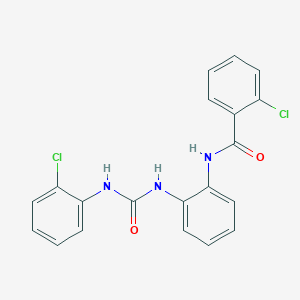
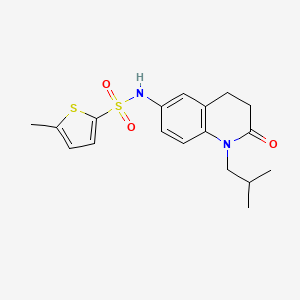
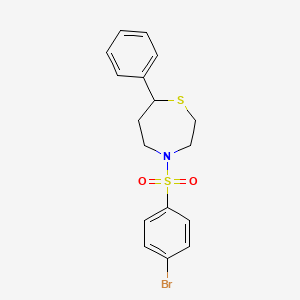
![2-{1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}-2H-1,2,3-triazole](/img/structure/B2534177.png)


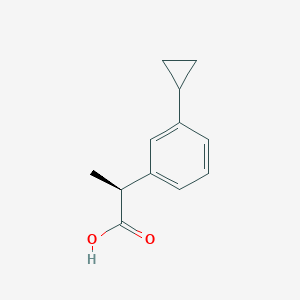
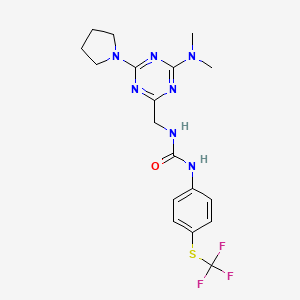
![6-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2534190.png)
![1-(Chloromethyl)-3-propylbicyclo[1.1.1]pentane](/img/structure/B2534191.png)

